molecular formula C15H18N2O B5622122 1-(2-furylmethyl)-4-phenylpiperazine

1-(2-furylmethyl)-4-phenylpiperazine

Cat. No.: B5622122
M. Wt: 242.32 g/mol
InChI Key: NIVLFNHXBUFRQE-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-4-phenylpiperazine is a piperazine derivative featuring a phenyl group at the 4-position and a 2-furylmethyl substituent at the 1-position of the piperazine ring.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLFNHXBUFRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in 4a) improve reactivity but may reduce BBB permeability.
  • Bulkier Substituents (e.g., benzyl in 4b) can limit CNS activity, whereas smaller groups (e.g., furylmethyl) may enhance it.
  • Heterocyclic Moieties (e.g., furan, isoquinoline in KN-62) contribute to receptor selectivity and potency .

Pharmacological Profiles and Receptor Selectivity

Dopamine Receptor Ligands
  • SC213: Exhibits D2/D3 receptor antagonism, structurally related to haloperidol. The phenoxypropyl chain balances lipophilicity and receptor affinity .
  • Compound 12 (4-Phenylpiperazine derivative) : Shows high D4R selectivity (Ki < 10 nM) and brain penetration, attributed to its 4-phenylpiperazine core and optimized alkyl chain .
P2X7 and CAMKII Inhibition
  • KN-62 : Inhibits human P2X7 receptors (IC50 = 43 nM) and CAMKII, but inactive at rat/mouse homologs due to species-specific structural differences in the receptor’s extracellular loop .
  • 1-(2-Furylmethyl)-4-phenylpiperazine : While unstudied in this context, furan’s polarity may reduce off-target effects compared to KN-62’s sulfonamide groups.
Anticonvulsant and Analgesic Activity
  • Compounds 3–17 () : Piperazine derivatives coupled with thiophene moieties show anticonvulsant activity (ED50 = 30–100 mg/kg). The 4-phenylpiperazine core is critical for binding to voltage-gated ion channels .

Physicochemical and Pharmacokinetic Properties

  • LogP and BBB Penetration: 4a (logP ~2.5): Nitro group increases polarity, likely reducing BBB penetration. SC213 (logP ~3.0): Phenoxypropyl chain balances lipophilicity for CNS activity . this compound: Predicted logP ~2.8 (furan’s moderate polarity), suggesting favorable brain uptake.
  • Metabolic Stability :

    • Piperazine rings generally resist oxidative metabolism, but electron-rich substituents (e.g., furan) may undergo CYP450-mediated oxidation.

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